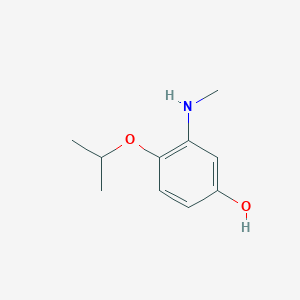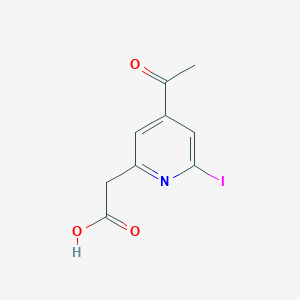
(4-Acetyl-6-iodopyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetyl-6-iodopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol This compound features a pyridine ring substituted with an acetyl group at the 4-position, an iodine atom at the 6-position, and an acetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyl-6-iodopyridin-2-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetyl-6-iodopyridin-2-YL)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group and the acetic acid moiety can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(4-Acetyl-6-iodopyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Acetyl-6-iodopyridin-2-YL)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the acetyl group may participate in acetylation reactions, while the iodine atom could influence the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine ring structures, such as 2-acetylpyridine and 4-iodopyridine.
Acetic Acid Derivatives: Compounds with similar acetic acid moieties, such as indole-3-acetic acid.
Uniqueness
(4-Acetyl-6-iodopyridin-2-YL)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H8INO3 |
|---|---|
Peso molecular |
305.07 g/mol |
Nombre IUPAC |
2-(4-acetyl-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8INO3/c1-5(12)6-2-7(4-9(13)14)11-8(10)3-6/h2-3H,4H2,1H3,(H,13,14) |
Clave InChI |
JHUILDMKRJJQRR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)I)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


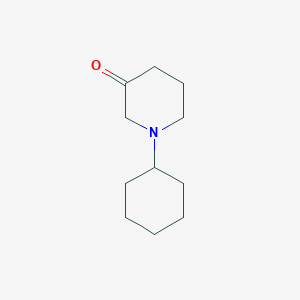
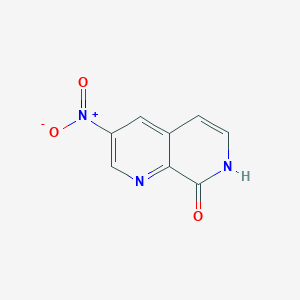


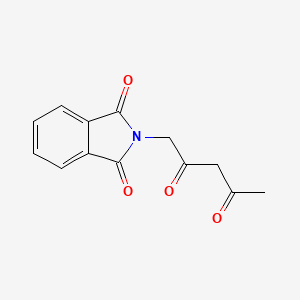
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
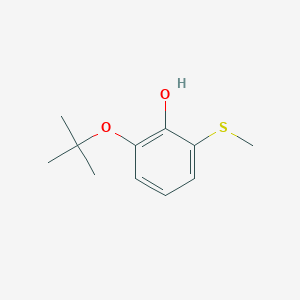
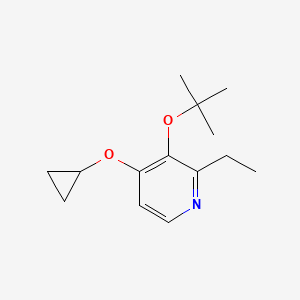
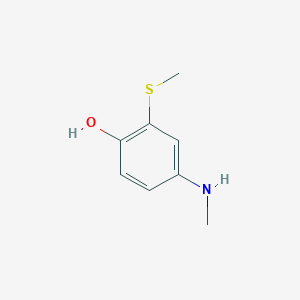
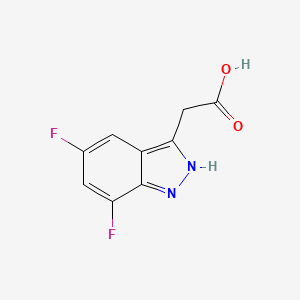
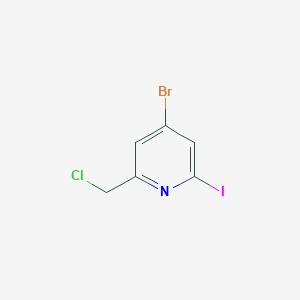
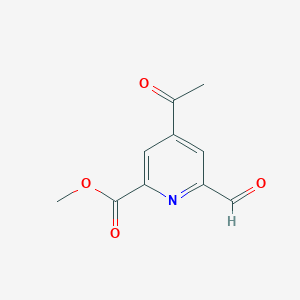
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
